molecular formula C8H10Cl3N B1438374 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 39959-85-8

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No. B1438374
CAS RN: 39959-85-8
M. Wt: 226.5 g/mol
InChI Key: CNLHJEOJZUHWPI-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N and a molecular weight of 226.53 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2,3-Dichlorophenyl)ethan-1-amine is 1S/C8H9Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 226.53 .

Scientific Research Applications

  • Analytical Techniques for Substance Identification : This compound has been implicated in studies identifying and synthesizing similar substances. For instance, in the identification of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a variety of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry were employed (Power et al., 2015).

  • Synthesis and Chemical Reactions : Research has explored the synthesis and reactions of related compounds. For example, a novel amine ligand was synthesized from a similar dichlorophenyl compound, which was then used in asymmetric reactions (Yap et al., 2014).

  • Environmental Analysis : The compound has also been part of studies analyzing environmental pollutants. An example is the use of TiO2 nanotubes in environmental water samples for the enrichment of DDT and its metabolites, indicating the compound's role in environmental monitoring and pollution control (Zhou et al., 2007).

  • Molecular Dynamics and Quantum Chemical Studies : In the field of corrosion science, similar amine compounds have been studied for their corrosion inhibition properties on metals using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).

  • Wastewater Treatment : Research into the removal of toxic pollutants from wastewater has employed related compounds. For example, immobilized enzymes were used for the removal of 2,4-Dichlorophenol from wastewater, demonstrating the compound's potential in environmental cleanup processes (Wang et al., 2015).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,3-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLHJEOJZUHWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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